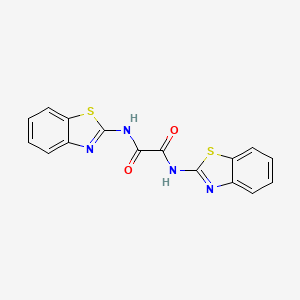![molecular formula C16H12ClNOS2 B5401369 3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5401369.png)
3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide, also known as CMTPBC, is a chemical compound that has been extensively studied in recent years for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has been found to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cell growth and proliferation. In particular, this compound has been found to inhibit the activation of the Akt/mTOR pathway, which is known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the expression of various genes that are involved in inflammation and angiogenesis. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide is its broad spectrum of activity against various types of cancer cells. In addition, this compound has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.
Future Directions
There are several future directions for research on 3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide. One potential area of study is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for cancer therapy.
Synthesis Methods
The synthesis of 3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-1-benzothiophene with 2-(methylthio)aniline in the presence of a base such as potassium carbonate. The resulting product is then treated with chloroacetyl chloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
3-chloro-N-[2-(methylthio)phenyl]-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to inhibit the proliferation of endothelial cells, which play a crucial role in the development of new blood vessels.
Properties
IUPAC Name |
3-chloro-N-(2-methylsulfanylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS2/c1-20-13-9-5-3-7-11(13)18-16(19)15-14(17)10-6-2-4-8-12(10)21-15/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGOTELMPNLZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)

![1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5401352.png)
![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrazine-2-carboxamide](/img/structure/B5401366.png)


![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
